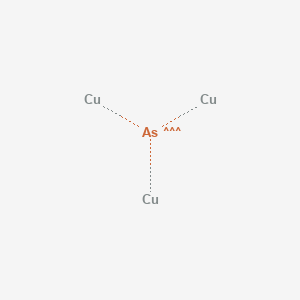
Dysprosium trihydride
Vue d'ensemble
Description
Dysprosium trihydride is a compound of Dysprosium (Dy), a rare-earth element in the lanthanide series with a metallic silver luster . Dysprosium is a relatively hard metal and is silvery white in its pure form . It is quite stable in air, remaining shiny at room temperature .
Synthesis Analysis
Dysprosium trihydride can be synthesized at high pressures . The structural phase transition sequence for DyH3 at high pressures is P3̅c1 → Imm2 → Fm3̅m → Pnma → P63/mmc at 11, 35, 135, and 194 GPa, respectively . The Fm3̅m phase of DyH3 is stable at pressures from 17 to 100 GPa and temperatures up to ∼2000 K .
Chemical Reactions Analysis
Dysprosium trihydride undergoes a one-step reduction in phosphonium-cation-based ionic liquid . The diffusion coefficient of Dy(III) was calculated to be 2.0 × 10−12 m2 s−1 at 25 °C .
Physical And Chemical Properties Analysis
Dysprosium is a rare-earth metal of the lanthanide series of the periodic table . It has a melting point of 1412°C, a boiling point of 2567°C, and a density of 8.55 g/cm³ . Dysprosium turnings ignite easily and burn white-hot .
Applications De Recherche Scientifique
Phase Stability and Isotope Effect : Dysprosium trihydride exhibits a phase transformation from hexagonal to cubic under high pressure, which completes the picture of phase transition for the whole ReH3 compounds family. This has implications for understanding the material's structural behavior under extreme conditions (Meng, Palasyuk, Drozd, & Tkacz, 2017).
Perturbed Angular Correlation Studies : Investigations on dysprosium hydrides using the 181Ta nucleus as a probe have provided insights into the electric field gradients within these materials. This research is valuable for understanding the electronic properties of dysprosium hydrides (Ferreira et al., 1987).
Luminescent Properties : Dysprosium(III) ions are highly luminescent and are used in optical fibers and as shift reagents in NMR imaging. Understanding the emitting state and electronic energy levels of dysprosium(III) is crucial for these applications (Kofod, Arppe-Tabbara, & Sørensen, 2019).
Electroluminescence and White Light Emission : Trivalent dysprosium ions have been used in organic electroluminescence devices, contributing to white light emission. This is significant for developing new types of display and lighting technologies (Hong et al., 2000).
Magnetocrystalline Anisotropy in Magnets : Dysprosium increases magnetocrystalline anisotropy in neodymium magnets, making it crucial for high-tech industries like electric vehicles and wind turbines. Research on efficient electrochemical deposition techniques for dysprosium is therefore important for these applications (Berger, Arkhipova, Maas, & Jacob, 2016).
Recovery from Secondary Sources : With dysprosium being critical for green energy technologies, research on recovering it from secondary sources like expanded vermiculite has become increasingly important. This helps in sustainable resource management (Brião, Silva, & Vieira, 2021).
Security Strategies and Supply : Studies on dysprosium security, including strategies for reducing total demand and promoting recycling, are vital for ensuring its sustainable supply, especially given its strategic importance in modern technology (Seo & Morimoto, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
dysprosium(3+);hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3H/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXVVNBMUGWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.524 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium trihydride | |
CAS RN |
13537-09-2 | |
| Record name | Dysprosium hydride (DyH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium hydride (DyH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dysprosium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















